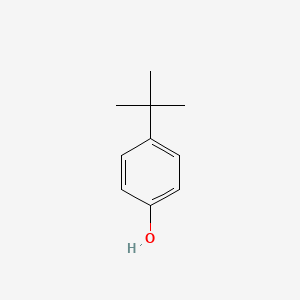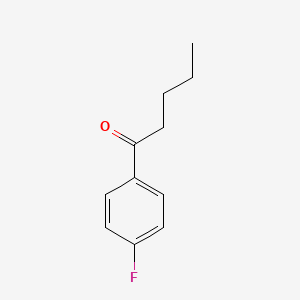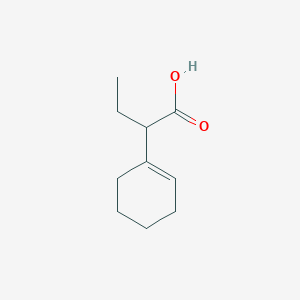
L-Phenylglycine
Übersicht
Beschreibung
L-Phenylglycine: is a non-proteinogenic amino acid that is structurally characterized by a phenyl group attached to the alpha carbon of glycine. This compound is significant in various fields, including pharmaceuticals and agrochemicals, due to its unique properties and applications.
Wirkmechanismus
Mode of Action
It is known that it is involved in the biosynthesis of 4-hydroxyphenylglycine (hpg), 3,5-dihydroxyphenylglycine (dpg), and phenylglycine (phg) . The introduction of hydroxymandelate synthase (HmaS) from Amycolatopsis orientalis into E. coli led to the production of S-MA .
Biochemical Pathways
The biosynthesis of L-Phenylglycine involves the natural L-Phg operon from Streptomyces pristinaespiralis and the stereo-inverting aminotransferase gene hpgAT from Pseudomonas putida . The natural L-Phg operon, as well as the artificial D-Phg operon, was heterologously expressed in different actinomycetal host strains, leading to the successful production of Phg .
Pharmacokinetics
A study on d-phenylglycine-l-dopa showed that the oral bioavailability of d-phenylglycine-l-dopa was 317 times higher than that of L-Dopa in rats . This suggests that D-Phenylglycine could be an effective delivery tool for improving the oral absorption of drugs like L-Dopa with unsatisfactory pharmacokinetics .
Result of Action
The result of this compound’s action is the production of Phg . Phg is used in the synthesis of various pharmaceuticals, including the antitumor compound taxol and the synthesis of DAPT, an inhibitor of the human γ-secretase, a target used for the treatment of Alzheimer’s disease .
Action Environment
The action environment of this compound can influence its efficacy and stability. For example, a study showed that with merely 0.5 g DCW L −1, 200 mM benzoylformic acid was completely reduced, resulting in a substrate to biocatalyst ratio of 60 g g −1, environmental factor of 4.7 and 91.7% isolation yield at gram scale . This suggests that the environment, including factors such as pH and temperature, can significantly influence the action of this compound.
Biochemische Analyse
Biochemical Properties
L-Phenylglycine is involved in various biochemical reactions. It interacts with enzymes such as the stereo-inverting aminotransferase gene hpgAT from Pseudomonas putida . The nature of these interactions involves the conversion of this compound into other compounds, contributing to the diversity of biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex. It influences cell function by interacting with various cellular components. For instance, it can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow this compound to influence a wide range of biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Phenylglycine can be synthesized through various methods, including chemical and biological routes. One common method involves the biocatalytic conversion of benzoylformic acid using engineered Escherichia coli strains. This process involves co-expression of leucine dehydrogenase from Bacillus cereus and NAD±dependent mutant formate dehydrogenase from Candida boidinii . The reaction conditions typically include a pH of 8.0 and a temperature of 35°C, with the complete conversion of benzoylformic acid to this compound achieved in 4.5 hours .
Industrial Production Methods
Industrial production of this compound often employs whole-cell catalysis with co-expression of multiple enzymes in a single host. This method is cost-effective and allows for high enantioselectivity. For instance, the use of a tunable multi-enzyme-coordinate expression system in Escherichia coli has been shown to significantly improve productivity .
Analyse Chemischer Reaktionen
Types of Reactions
L-Phenylglycine undergoes various chemical reactions, including:
Oxidation: Conversion to phenylglyoxylic acid.
Reduction: Formation of phenylalanine.
Substitution: Formation of derivatives through substitution reactions.
Common Reagents and Conditions
Oxidation: Commonly uses oxidizing agents like potassium permanganate.
Reduction: Utilizes reducing agents such as sodium borohydride.
Substitution: Involves reagents like halogens or alkylating agents.
Major Products
Oxidation: Phenylglyoxylic acid.
Reduction: Phenylalanine.
Substitution: Various phenylglycine derivatives.
Wissenschaftliche Forschungsanwendungen
L-Phenylglycine has numerous applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Serves as a precursor in the biosynthesis of various natural products.
Medicine: Integral in the synthesis of β-lactam antibiotics such as penicillin and antitumor agents like taxol.
Vergleich Mit ähnlichen Verbindungen
L-Phenylglycine is compared with other non-proteinogenic amino acids such as:
- 4-Hydroxyphenylglycine
- 3,5-Dihydroxyphenylglycine
- Phenylalanine
Uniqueness
This compound is unique due to its specific structural configuration and the presence of a phenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and pharmaceuticals .
Eigenschaften
IUPAC Name |
(2S)-2-amino-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUNAGUHMKGQNY-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801022916 | |
| Record name | L-Phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801022916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2935-35-5, 69-91-0 | |
| Record name | L-Phenylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2935-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylglycine, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002935355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, .alpha.-amino-, (.alpha.S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801022916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-(+)-α-phenylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.009 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | α-phenylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLGLYCINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I753R0XI6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: L-Phenylglycine has the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol.
A: Yes, researchers have characterized this compound using techniques like IR, 1H NMR, 13C NMR, and MS. [, , ]
A: this compound can be synthesized chemically, but there is growing interest in more sustainable enzymatic methods. One approach involves a four-step enzymatic cascade starting from the readily available L-Phenylalanine. [] Another method utilizes the enzyme amino acid dehydrogenase from Bacillus clausii to produce this compound from benzoylformic acid. []
A: Enzymatic synthesis offers several advantages, including higher enantioselectivity (producing the desired L-enantiomer), milder reaction conditions, and reduced environmental impact compared to traditional chemical methods. [, ]
A: this compound is a valuable building block in the synthesis of various pharmaceuticals, particularly β-lactam antibiotics like ampicillin and cephalexin. [] It also finds use in research on peptide synthesis and as a chiral building block for other chemical entities. [, , , ]
A: Only the L-enantiomer of phenylglycine is pharmaceutically relevant. Therefore, separating the D- and L-enantiomers is crucial to ensure the purity and efficacy of drugs synthesized using this compound. []
ANone: Several methods have been explored for chiral separation, including:
- Ligand Exchange Chromatography: Utilizing a chiral mobile phase containing copper(II) and L-proline with a C18 column. []
- Chiral Stationary Phases (CSPs) in HPLC: Employing stationary phases like (S,S)-Whelk-O1 and this compound itself for enantiomeric separation. [, ]
- Thermolysin Crystal as a Chiral Stationary Phase: Utilizing thermolysin crystal with water as the mobile phase for simulating enantioseparation. []
- Bulk Liquid Membrane (BLM): Employing cinchona alkaloid derivatives as chiral carriers for enantioselective transport through a membrane. []
A: While specific stability data may vary depending on the formulation and storage conditions, research indicates that this compound derivatives can be synthesized and isolated with high purity. [, , ]
A: Yes, researchers have investigated the conformational structures of this compound in the gas phase using techniques like photoionization, double resonance spectroscopy, and high-level ab initio calculations. [] These studies provide insights into the preferred conformations of the molecule in different environments.
A: Studies focusing on this compound derivatives as histone deacetylase (HDAC) inhibitors have revealed that structural modifications significantly impact their activity. Amide and ureido derivatives exhibited potent HDAC inhibition, while secondary amine derivatives displayed improved antiproliferative activities. [] Additionally, research on insect neuropeptide analogs incorporating L- or D-phenylglycine derivatives showed varying effects on myotropic activity and trypsin biosynthesis inhibition. [] These findings highlight the importance of SAR studies in optimizing this compound derivatives for specific biological targets.
ANone: Researchers rely on various analytical techniques, including:
- High-Performance Liquid Chromatography (HPLC): Used for both chiral separation and quantification of this compound, often coupled with UV detection. [, , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive method for analyzing this compound and related impurities. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about this compound and its complexes. [, , ]
- Mass Spectrometry (MS): Used for identifying and characterizing this compound and its derivatives. [, , ]
- Infrared (IR) Spectroscopy: Provides information about the functional groups present in this compound. [, , ]
A: Yes, computational methods like molecular docking have been employed to investigate the chiral recognition mechanisms of this compound with chiral stationary phases. [] These simulations provide valuable insights into the interactions responsible for enantioselectivity.
A: While specific studies focusing on the environmental fate of this compound are limited within the provided research, the development of sustainable enzymatic synthesis methods suggests a potential for reduced environmental impact compared to traditional chemical approaches. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3,4-Dihydroxyphenyl)(3-hydroxy-4-oxocyclohexa-2,5-dienylidene)methyl]benze nesulfonic acid](/img/structure/B7770726.png)










